molecular formula C3H8 B106126 Propane (1-13C) CAS No. 17251-65-9

Propane (1-13C)

Cat. No. B106126
CAS RN: 17251-65-9
M. Wt: 45.09 g/mol
InChI Key: ATUOYWHBWRKTHZ-OUBTZVSYSA-N
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Patent
US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The disproportionation reaction
CUSTOM
Type
CUSTOM
Details
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
The guard columns and reactors are maintained at 500° C.
ADDITION
Type
ADDITION
Details
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the guard columns cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After purification in the respective guard columns
ADDITION
Type
ADDITION
Details
is then introduced into the butene guard column at a rate of 0.10 g/min
ADDITION
Type
ADDITION
Details
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
ADDITION
Type
ADDITION
Details
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
CUSTOM
Type
CUSTOM
Details
The butene conversion rate obtained

Outcomes

Product
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The disproportionation reaction
CUSTOM
Type
CUSTOM
Details
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
The guard columns and reactors are maintained at 500° C.
ADDITION
Type
ADDITION
Details
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the guard columns cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After purification in the respective guard columns
ADDITION
Type
ADDITION
Details
is then introduced into the butene guard column at a rate of 0.10 g/min
ADDITION
Type
ADDITION
Details
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
ADDITION
Type
ADDITION
Details
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
CUSTOM
Type
CUSTOM
Details
The butene conversion rate obtained

Outcomes

Product
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The disproportionation reaction
CUSTOM
Type
CUSTOM
Details
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
The guard columns and reactors are maintained at 500° C.
ADDITION
Type
ADDITION
Details
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the guard columns cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After purification in the respective guard columns
ADDITION
Type
ADDITION
Details
is then introduced into the butene guard column at a rate of 0.10 g/min
ADDITION
Type
ADDITION
Details
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
ADDITION
Type
ADDITION
Details
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
CUSTOM
Type
CUSTOM
Details
The butene conversion rate obtained

Outcomes

Product
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The disproportionation reaction
CUSTOM
Type
CUSTOM
Details
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
The guard columns and reactors are maintained at 500° C.
ADDITION
Type
ADDITION
Details
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the guard columns cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After purification in the respective guard columns
ADDITION
Type
ADDITION
Details
is then introduced into the butene guard column at a rate of 0.10 g/min
ADDITION
Type
ADDITION
Details
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
ADDITION
Type
ADDITION
Details
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
CUSTOM
Type
CUSTOM
Details
The butene conversion rate obtained

Outcomes

Product
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08450543B2

Procedure details

The disproportionation reaction is carried out by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure. The purged reactor and guard columns are then heated to 500° C. with continuing N2 flow for 1 hr. The guard columns and reactors are maintained at 500° C.; then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2 purge, and maintained for 2 hrs. The reactor is then cooled to 200° C., and the guard columns cooled to 50° C., and the flow of N2 and 112 is reduced to 50 mL/min. After purification in the respective guard columns, liquefied renewable 2-butene is then introduced into the butene guard column at a rate of 0.10 g/min, and liquefied renewable ethylene is introduced into the ethylene guard column at a flow rate of 64.5 mL/min and a pressure of 3.5 MPa. The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.). The butene conversion rate obtained by subtracting the total amount of trans-2-butene, cis-2-butene and 1-butene contained in the outlet gas from the metathesis reactor is 71%. The propylene selectivity based on butene is 90%. Small amounts of propane, pentene and hexene are also produced.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]/[CH:2]=[CH:3]/C.[CH3:5]/[CH:6]=[CH:7]\[CH3:8].[CH2:9]=[CH:10][CH2:11][CH3:12].[CH2:13]=[CH:14]C>>[CH3:1][CH2:2][CH3:3].[CH2:5]=[CH:6][CH2:7][CH2:8][CH3:9].[CH2:9]=[CH:10][CH2:11][CH2:12][CH2:13][CH3:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C\C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C\C=C/C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CCC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
500 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The disproportionation reaction
CUSTOM
Type
CUSTOM
Details
by first purging the guard columns and metathesis reactor with an approximately 100 mL/min flow of N2 at atmospheric pressure
TEMPERATURE
Type
TEMPERATURE
Details
The guard columns and reactors are maintained at 500° C.
ADDITION
Type
ADDITION
Details
then approximately 100 mL/min of H2 gas at atmospheric pressure is added to the N2
CUSTOM
Type
CUSTOM
Details
purge
TEMPERATURE
Type
TEMPERATURE
Details
maintained for 2 hrs
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The reactor is then cooled to 200° C.
TEMPERATURE
Type
TEMPERATURE
Details
the guard columns cooled to 50° C.
CUSTOM
Type
CUSTOM
Details
After purification in the respective guard columns
ADDITION
Type
ADDITION
Details
is then introduced into the butene guard column at a rate of 0.10 g/min
ADDITION
Type
ADDITION
Details
is introduced into the ethylene guard column at a flow rate of 64.5 mL/min
ADDITION
Type
ADDITION
Details
The ethylene, 2-butene, and H2 (7.0 mL/min, 3.5 MPa) were then charged into the metathesis reactor (after preheating to 200° C.)
CUSTOM
Type
CUSTOM
Details
The butene conversion rate obtained

Outcomes

Product
Name
Type
product
Smiles
CCC
Name
Type
product
Smiles
C=CCCC
Name
Type
product
Smiles
C=CCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.